Product packaging for Parishin C(Cat. No.:CAS No. 174972-80-6)

Parishin C

Cat. No.: B1149445
CAS No.: 174972-80-6
M. Wt: 728.6 g/mol
InChI Key: PMVCHAWVCIWVLP-KDSCYBBXSA-N
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Description

Parishin C (CAS 174972-80-6) is a bioactive phenolic compound isolated from the traditional medicinal herb Gastrodia elata Blume . This high-purity reagent is a key tool for neuroscientific and pharmacological research, with studies highlighting its multifaceted neuroprotective mechanisms. Research indicates this compound exhibits significant antidepressant-like effects in animal models. In a chronic social defeat stress (CSDS) model of depression, this compound administration ameliorated depressive-like behaviors, normalized elevated serum corticosterone levels, and restored the concentrations of key neurotransmitters (5-HT, DA, and NE) in the hippocampus and prefrontal cortex . This antidepressant efficacy is closely linked to its potent anti-inflammatory properties, as this compound was shown to suppress microglial activation and reduce the levels of pro-inflammatory cytokines (IL-1β, TNF-α, and IL-6) by inhibiting the activation of the NLRP3 inflammasome pathway . Further investigations reveal that its antioxidant and anti-inflammatory effects are mediated through the activation of the Nrf2 signaling pathway. This compound promotes Nrf2 nuclear translocation, thereby upregulating downstream antioxidant factors and conferring protection against oxidative stress and neuronal ferroptosis . Beyond mood disorder research, this compound shows promise in models of neurodegenerative diseases. It has been demonstrated to prevent Aβ 1–42 -induced inhibition of long-term potentiation (LTP) by protecting NMDA receptor currents, suggesting a potential role in mitigating synaptic deficits related to Alzheimer's disease . Additionally, recent studies have identified its ability to modulate the amyloid transformation of the alpha-synuclein protein, a key pathological protein in Parkinson's disease, by interacting with its NAC domain to inhibit fibril formation . Researchers can utilize this compound to explore these and other mechanisms in the context of neuroprotection, cognitive function, and inflammatory response. The product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H40O19 B1149445 Parishin C CAS No. 174972-80-6

Properties

IUPAC Name

2-hydroxy-4-oxo-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40O19/c33-11-19-23(37)25(39)27(41)29(50-19)48-17-5-1-15(2-6-17)13-46-21(35)9-32(45,31(43)44)10-22(36)47-14-16-3-7-18(8-4-16)49-30-28(42)26(40)24(38)20(12-34)51-30/h1-8,19-20,23-30,33-34,37-42,45H,9-14H2,(H,43,44)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVCHAWVCIWVLP-KDSCYBBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C(=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501113451
Record name 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174972-80-6
Record name 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174972-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preclinical Pharmacological and Biological Investigations of Parishin C

Neuropharmacological Effects and Mechanisms

Effects on N-Methyl-D-Aspartate (NMDA) Receptors and Currents

Therapeutic Potential in Neurodegenerative and Psychiatric Conditions

Research has explored the effects of Parishin (B150448) C on several neurological and psychiatric disorders, with findings suggesting its potential as a therapeutic agent.

Amelioration of Amyloid-β (Aβ)-Induced Pathology in Alzheimer's Disease Models

Studies have investigated the protective effects of Parishin C against Aβ-induced pathology, a key feature of Alzheimer's disease (AD). This compound has been shown to ameliorate long-term potentiation (LTP) deficits induced by soluble Aβ1-42 oligomers in animal models. nih.govresearchgate.netcore.ac.uk This protective effect appears to be related to its interaction with N-methyl-D-aspartate (NMDA) receptors. nih.govresearchgate.netcore.ac.uk In vitro studies using cultured hippocampal neurons revealed that while soluble Aβ1-42 oligomers inhibited NMDAR currents, this compound pre-treatment protected these currents from the damage induced by Aβ. nih.govresearchgate.netcore.ac.uk

Modulation of Alpha-Synuclein (B15492655) Amyloid Transformation in Parkinson's Disease Models

This compound has shown potential in modulating the amyloid transformation of alpha-synuclein (α-synuclein), a protein centrally involved in Parkinson's disease (PD) pathogenesis through the formation of aggregates known as Lewy bodies. nih.govacs.org Computational studies, including molecular docking and molecular dynamics simulations, suggest a strong interaction between this compound and the non-amyloid component (NAC) domain of α-synuclein, a region prone to aggregation. nih.gov Biophysical techniques have indicated that this compound can effectively prevent the formation of mature α-synuclein fibrillar species and instead promote the formation of smaller aggregates with reduced cross-beta sheet characteristics compared to native α-synuclein aggregates. nih.gov A Thioflavin T fluorescence assay demonstrated that this compound inhibits the amyloid transformation kinetics of α-synuclein, showing a significant reduction in ThT maxima even at low concentrations. nih.gov These findings suggest this compound as a potential structural basis for developing compounds to prevent amyloidogenic transition in PD and related disorders. nih.gov

Neuroprotective Effects Against Cerebral Ischemia-Reperfusion Injury

Research indicates that this compound possesses neuroprotective effects against cerebral ischemia-reperfusion injury (CIRI), a significant contributor to ischemic stroke pathology. nih.govresearchgate.netnih.govnih.govfrontiersin.orgnih.gov Studies in rat models of middle cerebral artery occlusion (MCAO) and reperfusion have shown that pre-treatment with this compound can improve nerve function and suppress oxidative stress and pro-inflammatory factor release in brain tissue. researchgate.netnih.gov this compound treatment significantly increased antioxidant expression and decreased the expression of pro-inflammatory cytokines. researchgate.netnih.gov These results suggest that this compound's neuroprotective effects in CIRI models are partly mediated by inhibiting oxidative stress and inflammation. researchgate.netnih.gov

Antidepressant-like Activities in Chronic Social Defeat Stress Models

This compound has demonstrated antidepressant-like effects in animal models of chronic social defeat stress (CSDS), a model used to study depression. frontiersin.orgresearchgate.netnih.govdntb.gov.ua Administration of this compound in CSDS mice significantly ameliorated depression-like behaviors. frontiersin.orgnih.gov This effect was accompanied by a decrease in serum corticosterone (B1669441) levels and an increase in the concentrations of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) in the hippocampus and prefrontal cortex. frontiersin.orgnih.gov Furthermore, this compound treatment suppressed microglial activation and reduced the levels of inflammatory cytokines such as IL-1β, TNF-α, and IL-6, along with decreased protein expressions of NLRP3, ASC, caspase-1, and IL-6. nih.gov These findings suggest that this compound's antidepressant-like effects may be mediated by the normalization of neurotransmitter and corticosterone levels and the inhibition of NLRP3 inflammasome activation. nih.gov

Impact on Schizophrenia-like Psychosis Models

Studies have investigated the effects of this compound on phencyclidine-induced schizophrenia-like psychosis in mice. researchgate.netphytopurify.comsciopen.comchemfaces.com this compound was found to attenuate these abnormal behaviors. phytopurify.comchemfaces.com These effects were reversed by a 5-HT1A receptor antagonist, suggesting the involvement of 5-HT1A receptors in this compound's antipsychotic effects. phytopurify.comchemfaces.com this compound demonstrated high affinity and agonist activity at the 5-HT1A receptor in binding assays. phytopurify.comchemfaces.com

Potential in Vascular Dementia Prevention

Preclinical studies suggest that this compound may hold potential in the prevention of vascular dementia. Vascular dementia is a type of dementia caused by reduced blood flow to the brain, leading to cognitive impairment. science.gov Research indicates that this compound can ameliorate cerebral ischemia-induced brain tissue injury in rat models, a key factor contributing to vascular dementia. nih.govnih.govsemanticscholar.org This protective effect is thought to be partly mediated by its ability to inhibit oxidative stress and inflammation, two processes that play significant roles in the pathogenesis of ischemic brain damage and subsequent cognitive deficits. nih.govnih.govsemanticscholar.org Studies have shown that this compound can improve neurological function and reduce cerebral infarct volume in these models. semanticscholar.org

Antioxidant and Anti-inflammatory Actions

This compound has demonstrated significant antioxidant and anti-inflammatory activities in preclinical investigations. These properties are considered crucial to its potential neuroprotective effects. nih.govnih.govsemanticscholar.org

Mitigation of Oxidative Stress Pathways

Oxidative stress, characterized by an imbalance between reactive oxygen species production and antioxidant defenses, contributes significantly to neuronal damage in various neurological disorders, including cerebral ischemia. nih.govresearchgate.net this compound has been shown to mitigate oxidative stress through several mechanisms. nih.govnih.govsemanticscholar.org

Modulation of Antioxidant Enzyme Systems (e.g., Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GSH-Px))

Studies have indicated that this compound can modulate the activity and expression of endogenous antioxidant enzymes, such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px). nih.govnih.govsemanticscholar.org In a rat model of cerebral ischemia, treatment with this compound was found to up-regulate the mRNA expression levels and improve the activities of SOD1, CAT, and GSH-Px in brain tissue, which were otherwise decreased following ischemic injury. nih.govsemanticscholar.org This suggests that this compound helps to bolster the brain's natural defense mechanisms against oxidative damage. nih.govsemanticscholar.org

Table 1: Effect of this compound on Antioxidant Enzyme Activities in Brain Tissue of MCAO Rats

GroupSOD ActivityCAT ActivityGSH-Px Activity
ShamHighHighHigh
MCAOLowLowLow
MCAO + Par CIncreasedIncreasedIncreased

Note: Data is illustrative based on findings indicating up-regulation and improved activity compared to MCAO group. Specific numerical data would require access to original study figures/tables. nih.govsemanticscholar.org

Reduction of Reactive Oxygen Species (ROS) and Lipid Peroxidation Products (e.g., Malondialdehyde (MDA))

This compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, such as malondialdehyde (MDA). nih.govnih.govsemanticscholar.org Elevated levels of ROS and MDA are indicators of increased oxidative damage. nih.govresearchgate.netresearchgate.net In models of oxidative stress, this compound treatment led to a decrease in MDA content. nih.govsemanticscholar.org This reduction in oxidative markers further supports the antioxidant capacity of this compound. nih.govsemanticscholar.org

Table 2: Effect of this compound on MDA Levels in Brain Tissue of MCAO Rats

GroupMDA Level
ShamLow
MCAOHigh
MCAO + Par CDecreased

Note: Data is illustrative based on findings indicating decreased levels compared to MCAO group. Specific numerical data would require access to original study figures/tables. nih.govsemanticscholar.org

Suppression of Inflammatory Responses

Neuroinflammation, characterized by the activation of glial cells and the production of pro-inflammatory mediators, is another critical factor in the progression of neurodegenerative diseases. researchgate.netsdiarticle5.comfrontiersin.org this compound has demonstrated the ability to suppress inflammatory responses. nih.govnih.govsemanticscholar.org

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α, IL-6)

Preclinical studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). nih.govnih.govsemanticscholar.orgfrontiersin.orgnih.gov These cytokines are key mediators of inflammation and contribute to neuronal damage. researchgate.netfrontiersin.orgresearchgate.net In a rat model of cerebral ischemia, this compound treatment significantly decreased the elevated levels of TNF-α, IL-6, and IL-1β in brain tissue. nih.govsemanticscholar.org This inhibitory effect on pro-inflammatory cytokines highlights the anti-inflammatory potential of this compound. nih.govsemanticscholar.org

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Brain Tissue of MCAO Rats

GroupTNF-α LevelIL-6 LevelIL-1β Level
ShamLowLowLow
MCAOHighHighHigh
MCAO + Par CDecreasedDecreasedDecreased

Note: Data is illustrative based on findings indicating down-regulation and decreased levels compared to MCAO group. Specific numerical data would require access to original study figures/tables. nih.govsemanticscholar.org

Regulation of Microglial Activation and Inflammasome Pathways (e.g., NLRP3)

Research indicates that this compound can influence microglial activation and associated inflammatory pathways, including the NLRP3 inflammasome. Microglial activation is a key component of the inflammatory response in the central nervous system. The NLRP3 inflammasome is a critical element of the innate immune system that mediates caspase-1 activation and subsequently triggers the secretion of pro-inflammatory factors such as interleukin-1β (IL-1β) and IL-18, thereby initiating inflammatory cascades. frontiersin.orgresearchgate.net Inhibition of inflammasome components like NLRP3 and caspase-1 can mitigate cerebral infarct expansion in acute ischemic stroke. frontiersin.org

A study using a chronic social defeat stress (CSDS)-induced depression mouse model investigated the effects of this compound. Oral administration of this compound was found to suppress microglial activation (assessed by immunofluorescence labeling of Iba-1) and reduce the levels of inflammatory cytokines, including IL-1β, TNF-α, and IL-6. nih.gov This was accompanied by decreased protein expressions of NLRP3, ASC, caspase-1, and IL-6. nih.gov The findings suggest that this compound's antidepressant-like effects in this model may be mediated, in part, by the inhibition of NLRP3 inflammasome activation. nih.gov

Systemic Biological Effects (Broader Context from Related Parishins)

While specific studies on the systemic effects of this compound are limited, research on Gastrodia elata and other Parishin family members provides insights into potential broader biological implications. Parishins A, B, C, and E are described as tri-, di-, or monoester compounds of citric acid and gastrodin (B1674634). mdpi.com Gastrodin is considered a main bioactive constituent of Gastrodia elata. frontiersin.org

Cardiovascular System Implications (Drawing from general Gastrodia elata components)

Gastrodia elata and its active ingredients, including gastrodin and parishin, have been studied for their effects on the cardiovascular system. cabidigitallibrary.org Gastrodia elata has traditionally been used for conditions such as headaches, dizziness, and hypertension. cabidigitallibrary.org Preclinical findings suggest that Gastrodia elata and its components exhibit various pharmacological effects associated with the progression of cardiovascular diseases. cabidigitallibrary.org These effects may involve mechanisms such as antioxidant, anti-inflammatory, and nitric oxide regulation. cabidigitallibrary.org

Gastrodin, a primary active component, has shown potential in managing atherosclerosis and other cardiovascular ailments. Studies indicate that gastrodin can inhibit the inflammatory response of macrophages and reduce the proliferation of vascular smooth muscle cells, both of which are involved in atherosclerosis. Gastrodia elata has also been found to have a hypotensive effect and may offer protection against damage to the heart, kidneys, and blood vessels caused by high blood pressure. This hypotensive effect is widely utilized clinically, with research focusing on the mechanisms of action of its active ingredients like gastrodin and parishin.

Anti-aging Phenotype Modulation (Drawing from Parishin family studies)

Parishin compounds have been investigated for their potential anti-aging effects. Parishin itself (which can refer to a mixture or specific members of the family) has been reported to exhibit anti-aging effects and extend the lifespan of yeast by regulating the Sir2/Uth1/TOR signaling pathway. medchemexpress.cnnih.govresearchgate.net

Studies on aged mice have explored the health-promoting effects of parishin. Parishin treatment in naturally aged mice improved cardiac function and ameliorated aging-induced cardiac injury, hypertrophy, and fibrosis. nih.gov It also decreased cardiac senescence biomarkers such as p16Ink4a, p21Cip1, and IL-6, while increasing the expression of SIRT1, a "longevity factor," in heart tissue. nih.gov Furthermore, the anti-aging effect of parishin in these studies was found to be closely related to its regulation of gut microbiota and metabolism in the aged intestine. nih.govnih.gov

Potential Interactions with Cancer Pathways (Drawing from related Parishin studies)

Research on Parishin A and other related parishin compounds suggests potential interactions with cancer pathways. Parishin A has shown promising effects on various aspects of cancer treatment in recent studies. nih.govresearchgate.net Parishin has been observed to moderately reduce the activity of the multidrug resistance (MDR) efflux pump in lymphoma cells, which is important for overcoming chemotherapy resistance. nih.gov

Parishin-related compounds have also demonstrated the ability to enhance antibody-dependent cellular cytotoxicity (ADCC), potentially improving immune responses against cancer cells. nih.gov These findings suggest that parishin compounds may contribute to cancer treatment not only through direct cytotoxic effects but also by modulating the immune system. nih.gov

Specific studies on Parishin A have explored its effects on oral squamous cell carcinoma (OSCC). Parishin A inhibited OSCC cell viability in a dose- and time-dependent manner in vitro, without affecting normal human gingival fibroblasts. researchgate.net It also suppressed colony formation, migration, and invasion of OSCC cells. researchgate.net Mechanistically, Parishin A was found to decrease the phosphorylation levels of PI3K, AKT, and mTOR, suggesting it effectively inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for OSCC cell proliferation and survival. nih.govresearchgate.net

Parishin B, another member of the parishin family, has been reported to inhibit the progression of hepatocellular carcinoma by suppressing NF-κB activation in CD4+ T cells. frontiersin.org Studies on Parishin B's anti-tumor effects are limited, but research suggests it may block breast cancer lung metastasis by targeting TRIB3-AKT1 interaction and disrupting cell cycle signaling pathways. frontiersin.org

Metabolism and Pharmacokinetics of Parishin C

Biotransformation Pathways

Parishin (B150448) C undergoes metabolic transformations in vivo, leading to the formation of various metabolites. These pathways are critical for its activity and disposition.

Hydrolysis is a primary metabolic pathway for parishin compounds, including Parishin C. Parishin A, a related compound, is known to be metabolized into gastrodin (B1674634) via intermediates such as Parishin B and this compound. mdpi.comresearchgate.net This suggests that this compound itself can be a product of the hydrolysis of larger parishins like Parishin A. Further hydrolysis of this compound and other parishins can yield gastrodin and subsequently p-hydroxybenzyl alcohol (4-HBA), along with glucose and citric acid. mdpi.comresearchgate.net These hydrolysis products, particularly gastrodin and 4-HBA, are also recognized as bioactive constituents of G. elata. mdpi.com Studies have shown that parishin compounds can be rapidly metabolized to gastrodin, 4-HBA, Parishin B, and this compound, with these metabolites detectable shortly after administration. mdpi.com

Research indicates that parishin compounds, including this compound, may function as prodrugs in vivo. researchgate.netmdpi.com Following administration, these compounds are believed to undergo hydrolysis, primarily in the gastrointestinal tract, to release gastrodin before being absorbed into the bloodstream. researchgate.netmdpi.com This biotransformation is considered responsible for the pharmacological activities attributed to parishin. researchgate.net Compared to gastrodin, parishins have been reported to have a longer half-life in vivo, suggesting that their conversion to gastrodin contributes to a sustained presence of the active metabolite. mdpi.com

Role as a Prodrug in vivo

Absorption, Distribution, and Elimination Studies

Pharmacokinetic studies in animal models provide data on how this compound is absorbed, distributed to tissues, and eventually eliminated from the body.

Following intragastric administration of Gastrodia elata extract in rats, this compound has been detected in plasma. mdpi.comwho.int Studies using sensitive analytical methods like UPLC-ESI-MS/MS have been developed to quantify this compound and its metabolites in biological samples, enabling the investigation of its absorption profile. nih.govmdpi.com In one study, this compound reached a peak concentration in plasma at 3 hours after intragastric administration of G. elata extract in rats. who.int Another study reported a peak concentration for this compound at 30 minutes after administration of parishin (likely a mixture or referring to Parishin A) in rats. mdpi.com The lower limit of quantification (LLOQ) for this compound in plasma using optimized LC-MS/MS methods has been reported to be as low as 0.20 ng/mL. researchgate.netnih.gov

Table 1: Peak Plasma Concentration Time (Tmax) of this compound and Related Compounds in Rats

CompoundAdministration FormTmax (hours)Reference
This compoundG. elata extract (rat)3 who.int
This compoundParishin (rat)0.5 mdpi.com
GastrodinG. elata extract (rat)2 who.int
4-Hydroxybenzyl AlcoholG. elata extract (rat)2 who.int
GastrodinParishin (rat)0.75 mdpi.com
4-Hydroxybenzyl AlcoholParishin (rat)1 mdpi.com
Parishin BParishin (rat)1 mdpi.com

Studies in rats have investigated the tissue distribution of this compound after administration of Gastrodia elata extract. This compound was detected in various tissues from 0.5 to 10 hours post-administration. who.int The content of this compound was found to be higher in the heart, liver, and spleen compared to the lung and brain. who.intnih.gov The highest content of this compound was observed in the heart, followed by the liver and spleen. who.intnih.gov Peak concentrations in tissues were reached at different times: 4 hours in the heart, 7 hours in the liver, 4 hours in the spleen, and 10 hours in the kidney. who.int While this compound was detected in the brain, its content was lower compared to other tissues like the heart, liver, and spleen. who.int

Table 2: Relative Tissue Distribution of this compound in Rats (Based on Content)

TissueRelative Content (Highest to Lowest)Reference
HeartHighest who.intnih.gov
LiverHigher who.intnih.gov
SpleenHigher who.intnih.gov
KidneyDetected who.int
LungLower who.int
BrainLower who.int

Elimination of this compound from plasma has been reported with an elimination half-life (t1/2β) of approximately 5.34 hours in rats after intragastric administration of G. elata extract. who.int This suggests a relatively slow elimination phase for this compound in plasma compared to its distribution phase (t1/2α of approximately 0.699 hours). who.int

Table 3: Pharmacokinetic Parameters of this compound in Rat Plasma (Intragastric Administration of G. elata Extract)

ParameterValue (mean ± SD)UnitReference
t1/2α0.699 ± 0.051hours who.int
t1/2β5.34 ± 0.82hours who.int
AUC12.8- who.int

Elimination Kinetics and Half-life Considerations

Studies investigating the pharmacokinetics of this compound have provided some insights into its elimination from the body. Following the administration of parishin, this compound, along with other metabolites like gastrodin, p-hydroxybenzyl alcohol, and Parishin B, is reported to be rapidly eliminated in vivo.

Quantitative data on the elimination of this compound has been reported in different animal models and administration contexts. In a study involving the oral administration of Gastrodia elata capsules to beagle dogs, this compound was found to have a mean plasma clearance of 0.96 L/h/kg. Another study in rats, following the oral administration of Gastrodia elata extract, indicated that this compound distributed quickly and was eliminated from plasma with a clearance rate of 0.699 ± 0.051. who.int

While specific half-life values for this compound are not consistently provided across all studies, the rapid elimination observed for this compound and related metabolites after the administration of parishin suggests a relatively short presence in systemic circulation compared to some parent compounds.

Influence of Formulation and Administration Routes on Pharmacokinetics

The pharmacokinetics of this compound are influenced by the formulation administered and the route of administration, as it is primarily studied as a metabolite of Gastrodia elata constituents. Research has investigated the pharmacokinetic profile of this compound after oral administration of different Gastrodia elata preparations.

Studies have specifically examined the pharmacokinetics of this compound after the oral administration of Gastrodia elata extract in rats who.int and Tall Gastrodia capsules in beagle dogs nih.gov. These studies utilize techniques such as high-performance liquid chromatography-mass spectrometry (LC-MS/MS) to quantify this compound concentrations in biological samples over time, allowing for the determination of pharmacokinetic parameters. nih.gov

While comparative studies directly assessing the impact of various formulations or different administration routes solely for isolated this compound are limited in the provided information, the existing pharmacokinetic data for this compound derived from the administration of different Gastrodia elata preparations (extracts, capsules) administered orally highlights that the presentation of the parent compounds influences the resulting levels and kinetics of this compound in the body. who.intnih.gov For instance, studies on the parent compound parishin have shown that the formulation (extract versus powder) can affect its absorption rate, which would consequently influence the rate and extent of this compound formation and its subsequent pharmacokinetics. mdpi.com

Advanced Analytical Methodologies for Parishin C Research

Quantitative Determination in Biological Matrices

Quantitative analysis of Parishin (B150448) C in biological matrices such as plasma is crucial for pharmacokinetic studies and understanding its distribution and metabolism in vivo. Due to the complexity of these matrices and potentially low concentrations of the analyte, highly sensitive and selective methods are required.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS, Q-TOF MS)

HPLC coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) and quadrupole time-of-flight mass spectrometry (Q-TOF MS), is a widely used and powerful technique for the quantitative determination of Parishin C and its metabolites in biological samples. nih.govresearchgate.netisnff-jfb.commdpi.comresearchgate.net This hyphenated technique offers excellent sensitivity and selectivity, which are essential for analyzing analytes in complex biological matrices where interference from endogenous substances can be significant. isnff-jfb.comnih.gov

LC-MS/MS methods for this compound quantification typically involve chromatographic separation on a reversed-phase C18 column using gradient elution with mobile phases consisting of water and organic solvents like acetonitrile (B52724) or methanol, often with the addition of an acidic modifier such as formic acid to improve peak shape and ionization. isnff-jfb.commdpi.comresearchgate.net Detection is commonly performed using negative electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring specific precursor-product ion transitions for this compound. researchgate.netmdpi.comresearchgate.net

Research findings highlight the effectiveness of LC-MS/MS for quantifying this compound in biological matrices. For instance, a sensitive and reliable HPLC-triple quadrupole mass spectrometry method was developed for the simultaneous determination of this compound and other related compounds in beagle dog plasma. mdpi.com This method achieved a lower limit of quantification (LLOQ) of 0.20 ng/mL for this compound, demonstrating high sensitivity. mdpi.com Another study utilizing UHPLC-MS/MS for the simultaneous quantification of this compound and other parishins in rat plasma reported LLOQs of 1.37 ng/mL for this compound. researchgate.netresearchgate.net These studies demonstrate that LC-MS/MS techniques provide the necessary sensitivity and selectivity for accurate quantitative analysis of this compound in biological samples.

Data from a quantitative LC-MS/MS method for this compound and related compounds in beagle dog plasma:

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Correlation Coefficient (r²)
This compound0.206–500>0.990 mdpi.com
Gastrodin (B1674634)0.101.32–4800>0.990 mdpi.com
Parishin0.2018–1800>0.990 mdpi.com
Parishin B0.4018–2000>0.990 mdpi.com
Parishin E0.024–400>0.990 mdpi.com

Data from a UHPLC-MS/MS method for quantification in rat plasma:

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Correlation Coefficient (r²)
This compound1.371.37–333.0>0.995 researchgate.netresearchgate.net
Parishin A1.371.37–333.0>0.995 researchgate.netresearchgate.net
Parishin B1.371.37–333.0>0.995 researchgate.netresearchgate.net
Parishin E1.371.37–3000.0>0.995 researchgate.net
Gastrodin10.010.0–3000.0>0.995 researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) with Fluorescence Detection (FLD)

Ultra-Performance Liquid Chromatography (UPLC) coupled with fluorescence detection (FLD) is another method employed for the rapid and sensitive analysis of this compound and its metabolites, particularly in biological samples like rat plasma. nih.govmdpi.com Parishin and its metabolites, including this compound, exhibit natural fluorescence properties, making FLD a suitable detection method. nih.govmdpi.com

UPLC-FLD methods offer advantages in terms of speed and sensitivity. A validated UHPLC-FLD method for the simultaneous determination of this compound, gastrodin, p-hydroxybenzyl alcohol, and Parishin B in rat plasma demonstrated high sensitivity with limits of detection (LODs) of 1 ng/mL for this compound. nih.gov The method also showed good linearity and high precision and accuracy. nih.gov The use of FLD provides high sensitivity and selectivity with reduced matrix interference in biological sample analysis compared to some other detection methods. mdpi.com

Data from a UHPLC-FLD method for analysis in rat plasma:

AnalyteLOD (ng/mL)Linearity Range (ng/mL)Correlation Coefficient (r²)
This compound12.5–5000>0.999 nih.gov
Gastrodin0.62.5–5000>0.999 nih.gov
p-hydroxybenzyl alcohol0.82.5–5000>0.999 nih.gov
Parishin B12.5–5000>0.999 nih.gov
Parishin A12.5–5000>0.999 nih.gov

Micellar Electrokinetic Capillary Chromatography (MEKC)

Micellar Electrokinetic Capillary Chromatography (MEKC) is a capillary electrophoresis technique that has been developed for the analysis of this compound, Parishin, and Parishin B in traditional Chinese medicinal formulas. researchgate.netresearchgate.netairitilibrary.com MEKC offers a faster, simpler, and less expensive alternative compared to traditional HPLC methods for certain applications. researchgate.net

In MEKC, separation is achieved based on the differential partitioning of analytes between the aqueous buffer and pseudostationary micelles introduced into the capillary. researchgate.net Detection is typically performed using UV detection at wavelengths such as 222 nm. researchgate.netresearchgate.net While specific data on the quantitative determination of this compound in biological matrices using MEKC were less prevalent in the search results compared to LC-MS/MS and UPLC-FLD, MEKC has been applied for the analysis of these compounds in herbal preparations, suggesting its potential for quantitative analysis in other matrices with appropriate method development and validation. researchgate.netresearchgate.netairitilibrary.com

Structural Elucidation and Identification Techniques for Derivatives

Determining the chemical structure of this compound and identifying its derivatives is fundamental to understanding their properties and activities. Spectroscopic techniques play a vital role in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds, including this compound and its derivatives. nih.govnih.govmdpi.commdpi.comacs.org Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the number and types of hydrogen and carbon atoms in a molecule, as well as their connectivity and local environment. mdpi.comacs.orguni-plovdiv.bgresearchgate.netdiva-portal.org Two-dimensional NMR experiments, such as COSY, HSQC, HMBC, and ROESY, are often used in conjunction with 1D NMR to establish correlations between atoms and build a comprehensive picture of the molecular structure. mdpi.commdpi.comacs.orgresearchgate.net

NMR spectroscopy has been successfully applied to identify and elucidate the structures of novel parishin derivatives. nih.govnih.govmdpi.commdpi.com By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, researchers can determine the different functional groups present, the arrangement of atoms, and the stereochemistry of the molecule. mdpi.comacs.orguni-plovdiv.bgresearchgate.net Comparison of experimental NMR data with reported data for known compounds or with predicted chemical shifts can aid in the identification of known parishins and the elucidation of new ones. mdpi.commdpi.comdiva-portal.org

For example, novel parishin derivatives isolated from Maclura tricuspidata were elucidated using extensive 2D NMR experiments, which complemented HRMS² results. mdpi.commdpi.com Analysis of ¹H and ¹³C NMR spectra, along with correlations observed in COSY, HSQC, and HMBC experiments, allowed for the determination of the complete structures of these new compounds. mdpi.comacs.org

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a useful technique for obtaining information about the electronic transitions within a molecule, particularly those containing chromophores. nih.govacs.orgdntb.gov.ua UV-Vis spectra can provide insights into the presence of conjugated systems, aromatic rings, and other functional groups that absorb light in the UV-Vis region. nih.govisnff-jfb.com

For this compound and its derivatives, which are polyphenolic glucosides, UV-Vis spectroscopy is valuable for their identification and characterization. nih.govisnff-jfb.com The UV spectra of parishin compounds typically show characteristic absorption maxima that are related to the presence of phenolic moieties. nih.gov Comparing the UV spectra of unknown compounds to those of known parishins can help in their preliminary identification and can also indicate the presence of similar chromophoric systems in derivatives. nih.gov

Studies on novel parishin compounds have utilized UV-Vis spectroscopy as part of the structural characterization process. nih.govnih.govdntb.gov.ua For instance, the UV spectra of newly identified macluraparishins were found to be very similar to those of known parishins A, B, and C, suggesting the presence of similar chromophores. nih.gov UV detection at specific wavelengths (e.g., 220 nm or 270 nm) is also commonly used in HPLC methods for the analysis and quantification of parishin compounds. isnff-jfb.comresearchgate.net

Extraction and Purification Techniques for Research Applications

Effective extraction and purification are critical initial steps in the study of this compound. The choice of method significantly impacts the yield, purity, and integrity of the isolated compound, which in turn affects downstream research findings. Various techniques have been explored to optimize the recovery of this compound from its natural sources.

Subcritical Water Extraction (SWE) and Optimization

Subcritical Water Extraction (SWE) has emerged as a promising "green" extraction technique for various natural products, including this compound. SWE utilizes water at temperatures between 100°C and 374°C and under sufficient pressure to maintain its liquid state. Under these conditions, water's dielectric constant and polarity decrease, making it capable of extracting compounds with a range of polarities, including those that are less polar at room temperature. researchgate.netresearchgate.netnih.gov The reduced surface tension and viscosity of subcritical water also facilitate better penetration into the plant matrix and faster dissolution of target compounds. nih.govresearchgate.net

Optimization of SWE conditions is crucial to maximize the yield of this compound. Studies employing response surface methodology (RSM) have investigated the impact of parameters such as extraction temperature, extraction time, and solid-to-liquid ratio (SLR) on the yield of this compound from Gastrodiae Rhizoma. researchgate.netresearchgate.net

One study identified optimal SWE conditions for this compound extraction, achieving a yield of 5.27 ± 0.07 mg/g. These conditions included a solid-to-liquid ratio of 22 mg/mL, an extraction temperature of 145°C, and an extraction time of 23 minutes. researchgate.netresearchgate.net This highlights the sensitivity of SWE to operational parameters and the importance of optimization for efficient recovery.

Comparison with Conventional Extraction Methods (e.g., Heating Reflux, Ultrasound-Assisted Extraction)

Conventional extraction methods, such as heating reflux extraction and ultrasound-assisted extraction (UAE), have historically been used for isolating compounds from plant materials. Heating reflux extraction typically involves heating the plant material in a solvent, while UAE utilizes ultrasonic waves to enhance solvent penetration and cell disruption, thereby improving extraction efficiency. inhealthnature.comresearchgate.net

However, research indicates that SWE offers significant advantages over these conventional techniques for this compound extraction. A comparative study demonstrated that SWE resulted in substantially higher yields of this compound compared to both heating reflux extraction and ultrasound-assisted extraction. researchgate.netresearchgate.net Specifically, the yield of this compound obtained by SWE was approximately 2.6 times higher than that achieved with heating reflux extraction and about 6 times higher than with ultrasound-assisted extraction. researchgate.netresearchgate.net

This increased efficiency of SWE for this compound is attributed to the unique properties of water under subcritical conditions, which facilitate better solubility and mass transfer of the compound from the plant matrix. nih.govresearchgate.net Furthermore, SWE is often considered a greener alternative due to its use of water as the primary solvent, reducing the reliance on large quantities of organic solvents that are common in conventional methods. researchgate.netresearchgate.netnih.gov

The degradation of Parishin A during SWE has also been suggested as a mechanism contributing to the increased yields of Parishin B and this compound, indicating a potential conversion pathway under subcritical water conditions. researchgate.net

The following table summarizes the comparative extraction yields of this compound using different methods as reported in the literature:

Extraction MethodApproximate this compound Yield (relative to Heating Reflux)Approximate this compound Yield (relative to UAE)
Heating Reflux Extraction1x~0.4x
Ultrasound-Assisted Extraction~0.4x1x
Subcritical Water Extraction~2.6x~6x

Note: Data derived from comparative studies on this compound extraction from Gastrodiae Rhizoma. researchgate.netresearchgate.net

These findings underscore the superiority of SWE for obtaining higher yields of this compound for research applications, offering a more efficient and environmentally friendly approach compared to traditional extraction methods.

Molecular Mechanisms and Target Identification

Receptor-Ligand Binding Studies (e.g., 5-HT1A receptor affinity and activity)

Research indicates that Parishin (B150448) C exhibits high affinity for the serotonin (B10506) 5-HT1A receptor and acts as an agonist at this receptor. niph.go.jpchemfaces.comcaymanchem.comphytopurify.com This activity has been demonstrated in studies utilizing techniques such as the 8-OH-DPAT-stimulated [35S]GTP-γS binding assay. chemfaces.comcaymanchem.comphytopurify.com The activation of 5-HT1A receptors by Parishin C is suggested to be involved in its antipsychotic effects. niph.go.jpchemfaces.comphytopurify.com

Table 1: 5-HT1A Receptor Binding and Activity of this compound

AssayParameterValueCitation
[35S]GTP-γS binding assayKi1.54 nM caymanchem.combertin-bioreagent.com
8-OH-DPAT-stimulated [35S]GTP-γS binding assayEC5034 nM caymanchem.combertin-bioreagent.com
Phencyclidine-induced behaviors in miceActivityAgonist chemfaces.comcaymanchem.comphytopurify.com

Enzymatic Modulation and Pathway Regulation (e.g., GeCXE9 in Parishin A hydrolysis)

Studies on the biosynthesis and metabolism of parishins in Gastrodia elata have identified enzymes involved in their conversion. GeCXE9, a carboxyesterase, has been shown to catalyze the hydrolysis of parishin A through two distinct pathways, leading to the production of both parishin B and this compound. researchgate.netresearchgate.net In the absence of GeCXE9, parishin A is primarily hydrolyzed to parishin B. researchgate.netresearchgate.net This highlights the crucial role of GeCXE9 in determining the metabolic fate of parishin A and the formation of this compound. researchgate.netresearchgate.net

Gene Expression and Proteomic Profiling (e.g., RNA-seq, Western Blot, RT-qPCR)

While the provided search results mention gene expression changes in the context of stress (e.g., Npas4 down-regulation by chronic restraint stress) niph.go.jp and transcriptomic analysis in the context of Parishin B's effects on breast cancer frontiersin.org, specific detailed findings on how this compound modulates gene expression or proteomic profiles using techniques like RNA-seq, Western Blot, or RT-qPCR were not prominently featured for this compound itself in the immediate search results. Research on related compounds like Parishin B does utilize transcriptomic analysis to explore mechanisms frontiersin.org, suggesting that similar approaches could be applied to this compound to understand its effects on a broader molecular level.

Cellular Assays for Functional Validation (e.g., primary cultured hippocampal pyramidal neurons)

Cellular assays, particularly using primary cultured hippocampal neurons, have been instrumental in validating the functional effects of this compound. This compound has been shown to prevent the inhibition of NMDA receptor (NMDAR) currents induced by amyloid-β (1-42) (Aβ42) in rat hippocampal neurons at a concentration of 2 μM. caymanchem.combertin-bioreagent.comnih.gov Furthermore, this compound protected against the attenuation of NMDAR currents caused by Aβ1-42 oligomers in primary cultured hippocampal neurons. nih.gov Interestingly, at a concentration of 10 μmol/L, this compound did not show effects on voltage-dependent sodium, potassium, or calcium currents in cultured hippocampal neurons under normal conditions. researchgate.net

Table 2: Effects of this compound in Cultured Hippocampal Neurons

Cellular ModelStimulusThis compound ConcentrationObserved EffectCitation
Rat hippocampal neuronsAβ422 μMPrevents inhibition of NMDAR currents caymanchem.combertin-bioreagent.com
Primary cultured hippocampal neuronsAβ1-42 oligomers10 μmol/LProtected against attenuation of NMDAR currents nih.gov
Cultured hippocampal neuronsNormal conditions10 μmol/LNo effect on voltage-dependent Na+, K+, or Ca2+ currents researchgate.net

Computational and Structural Biology Approaches

Computational methods provide valuable insights into the potential interactions of this compound with biological targets at a molecular level.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies have been employed to predict the binding modes and affinities of this compound with target proteins. Computational screening and molecular dynamics simulation analysis have revealed a strong interaction between this compound and alpha-synuclein (B15492655). nih.gov Molecular docking studies have also been used in the context of identifying potential anti-hypertensive components from Gastrodia elata, where this compound was among the components showing potential binding capacity to relevant proteins. nih.gov

Identification of Protein Interaction Domains (e.g., Non-Amyloid Component (NAC) domain of alpha-synuclein)

Computational studies, including molecular screening and REMD simulation analysis, have specifically identified the non-amyloid component (NAC) domain of alpha-synuclein as a region with which this compound strongly interacts. nih.gov The NAC domain is known to be an aggregation-prone region of alpha-synuclein, and the interaction of this compound with this domain is suggested to modulate the amyloid transformation of alpha-synuclein protein. nih.govacs.org Biophysical techniques have further indicated that this compound can prevent the formation of mature alpha-synuclein fibrils and promote the formation of lower-order aggregates with reduced beta-sheet structures. nih.gov

Table 3: Computational Findings on this compound Interaction with Alpha-Synuclein

MethodTarget ProteinInteraction DomainKey FindingCitation
Computational screening & REMD simulationAlpha-synucleinNAC domainStrong interaction, modulates amyloid transformation nih.gov
Biophysical techniquesAlpha-synucleinNot specifiedPrevents mature fibril formation, promotes lower-order aggregates nih.gov

Translational Research Perspectives and Future Directions

Preclinical to Clinical Research Transition Considerations

The transition of Parishin (B150448) C from preclinical studies to clinical research necessitates a thorough understanding of its in vivo behavior, including absorption, distribution, metabolism, and excretion (ADME). Preclinical studies in animal models have provided valuable insights into the potential therapeutic effects of Parishin C, particularly in neurological contexts. For instance, research in rat models of cerebral ischemia has demonstrated its ability to improve nerve function and suppress oxidative stress and inflammation. nih.govresearchgate.net Studies have also explored its effects on amyloid-beta-induced long-term potentiation deficits, suggesting a potential role in Alzheimer's disease. nih.govresearchgate.net

However, pharmacokinetic studies indicate that this compound, when administered as part of G. elata extract or powder, may have lower absolute bioavailability compared to other components like gastrodin (B1674634). mdpi.com this compound is also rapidly metabolized in vivo. mdpi.com These factors are crucial considerations for designing clinical trials, as they can influence the effective dose, frequency of administration, and the need for advanced delivery systems to achieve therapeutic concentrations at target sites. mdpi.com Further research is needed to fully elucidate the molecular mechanisms underlying this compound's effects and to establish robust dose-response relationships in relevant disease models. nih.gov While preclinical results show promise, more detailed clinical trials are required to position this compound effectively in the treatment of neurological disorders. researchgate.net

Development of Novel Therapeutic Strategies Based on this compound

The diverse pharmacological activities of this compound provide a foundation for developing novel therapeutic strategies targeting a range of conditions, particularly neurological disorders and inflammatory and oxidative stress-related diseases.

Targeted Interventions for Neuological Disorders

Research strongly supports the potential of this compound as a therapeutic agent for neurological disorders. Its neuroprotective effects have been investigated in models of cerebral ischemia, where it demonstrated the ability to alleviate injury by reducing oxidative stress and inflammatory responses. nih.govresearchgate.net Studies have also explored its impact on Alzheimer's disease models, showing protection against amyloid-beta-induced long-term potentiation damage, potentially mediated through NMDA receptors. nih.govresearchgate.net Furthermore, this compound has shown activity related to 5-HT1A receptors, suggesting potential in addressing conditions like schizophrenia-like psychosis. researchgate.netjst.go.jp Recent computational and biophysical studies indicate that this compound may modulate the amyloid transformation of alpha-synuclein (B15492655) protein, a key process in Parkinson's disease, by interacting with the non-amyloid component (NAC) domain. nih.gov This suggests a potential for this compound to serve as a structural basis for developing new compounds to prevent amyloid aggregation in Parkinson's and related disorders. nih.gov

Anti-inflammatory and Antioxidant Therapies

This compound exhibits significant anti-inflammatory and antioxidant properties, which are central to its potential therapeutic applications. ontosight.ainih.govfrontiersin.org In rat models of cerebral ischemia, this compound treatment was shown to suppress oxidative stress by improving antioxidant enzyme activities and inhibiting lipid peroxidation. nih.gov It also alleviated neuroinflammation by down-regulating pro-inflammatory factors such as TNF-α, IL-6, and IL-1β. nih.gov Correlation analysis in these studies indicated a strong relationship between improved neurological scores and reduced inflammation and oxidative stress markers. nih.gov While Parishin A has been shown to reduce levels of inflammatory cytokines in vivo, this compound has also demonstrated this capability. nih.gov The antioxidant property of this compound has been noted in several studies. medchemexpress.commedchemexpress.com These properties suggest that this compound could be valuable in treating conditions where inflammation and oxidative stress play a significant role.

Advanced Drug Delivery Systems

To overcome potential limitations in the bioavailability and targeted delivery of this compound, particularly for systemic administration and reaching specific tissues like the brain, the development of advanced drug delivery systems is being explored.

Nanomedicine Approaches

Nanomedicine approaches, such as the use of nanoparticles, offer promising avenues for improving the delivery of therapeutic compounds like this compound. acs.orgjcpjournal.org While specific research on this compound encapsulated in nanoparticles is less extensively detailed in the provided context, related studies on other parishin derivatives, such as Parishin A, demonstrate the potential of nanocarriers like mesoporous silica (B1680970) nanoparticles (MSNs) for sustained release and improved therapeutic effects. nih.govresearchgate.net Nanoparticles can potentially enhance the solubility of hydrophobic compounds, protect them from degradation, prolong their circulation time, and facilitate targeted delivery to specific tissues or cells. acs.org This could be particularly beneficial for this compound to improve its concentration at sites of neurological damage or inflammation.

Addressing Research Gaps and Challenges in Natural Product Drug Discovery

Developing natural products like this compound into clinically approved drugs faces several challenges, including fully understanding their mechanisms, ensuring consistent quality, assessing toxicity comprehensively, and determining how best to apply them to individual patients.

Comprehensive Elucidation of Action Mechanisms

While some studies have begun to explore the mechanisms of this compound, such as its potential interaction with NMDA receptors and its effects on oxidative stress and inflammation, a comprehensive understanding of its molecular targets and downstream signaling pathways is still needed ontosight.aitandfonline.comresearchgate.netnih.gov. Research indicates this compound can influence neurotransmitter levels and suppress microglial activation nih.gov. It has also been shown to modulate the amyloid transformation of alpha-synuclein protein and protect against Aβ-induced LTP damage, potentially related to NMDA receptors researchgate.netnih.gov. Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential ontosight.ai. Techniques like network pharmacology can help in identifying potential compound-target networks tzuchi.com.twnih.gov.

Standardization of Research Materials and Methods

Standardization of research materials and methods is critical for ensuring the reproducibility and comparability of studies on natural products mdpi.com. The chemical composition and content of compounds like this compound in Gastrodia elata can vary depending on factors such as geographical origin and processing methods mdpi.comsciopen.com. Establishing standardized extraction protocols, purification methods, and analytical techniques, such as HPLC fingerprinting, is essential for quality control and consistent research outcomes mdpi.comsciopen.comresearchgate.net.

In-depth Toxicological Assessments (General research need)

Comprehensive toxicological assessments are a general requirement for the development of any potential therapeutic agent ontosight.ainelsonlabs.com. While some sources mention this compound having "little toxicity" or favorable toxicity profiles compared to other compounds, detailed toxicological studies, including acute and subacute exposure assessments, genotoxicity, carcinogenicity, and assessments of irritation and sensitization potential, are necessary to establish its safety profile for potential human use nih.govmdpi.comnelsonlabs.comresearcher.life. It is necessary and important to do more quality control and toxicological study on human subjects to validate its safety in clinical uses researchgate.net.

Personalized Medicine Approaches for this compound Application

Applying personalized medicine approaches to this compound involves identifying which patient populations are most likely to benefit from its therapeutic effects tandfonline.comnih.gov. This requires a deeper understanding of how individual differences, such as genetic makeup, disease severity, and concomitant conditions, influence response to this compound. Research into predictive biomarkers, as mentioned earlier, is a key component of this, allowing for tailored therapeutic strategies jcpjournal.org. While specific studies on personalized medicine approaches for this compound were not detailed in the search results, the general principles of personalized medicine, driven by advancements in genomic and proteomic technologies, are applicable to natural product-based therapies jcpjournal.org.

Role of Gut Microbiota in this compound Bioactivity and Metabolism

Research indicates a significant interplay between this compound and the gut microbiota, particularly in the context of aging and its associated physiological changes. Studies have explored how this compound influences the composition and function of gut bacteria, and how these microbial alterations may contribute to its observed health-promoting effects.

Parishin treatment has been shown to alleviate dysbiosis in the gut microbiota of aged mice. This includes changes in microbial diversity and the altered abundance of specific bacterial taxa. Notably, this compound treatment has been associated with a decrease in the aberrant abundance of opportunistic pathogenic bacteria, such as Turicibacter and Erysipelatoclostridium. nih.govresearchgate.netnih.govnih.govdntb.gov.ua Conversely, it has been suggested to attenuate the depletion of potentially beneficial gut microbes, such as Prevotellaceae NK3B31. nih.govresearchgate.net

The this compound-altered gut microbiota appears to play important roles in various metabolic pathways within the host. Gene function prediction and gut metabolome analysis have indicated that the changes in gut bacteria induced by this compound treatment are significantly associated with the metabolism of sugars, lipids, amino acids, and nucleic acids. nih.govresearchgate.netnih.govdntb.gov.uafrontiersin.org These findings suggest that this compound may exert its health-promoting effects, such as anti-aging properties, by remodeling the gut microbiota and subsequently improving gut metabolic disorders. nih.govresearchgate.netnih.govdntb.gov.uafrontiersin.org

Further analysis has revealed that this compound treatment can reverse the abundance of microorganisms involved in specific metabolic pathways that are altered during aging. For instance, in a study using D-Gal-induced aging mice, Parishin treatment significantly reversed the abundance of microorganisms in pathways related to cancer and nucleotide metabolism, which were otherwise increased in the aging model. nih.gov

The correlation between this compound's anti-aging effects and its regulation of gut microbiota and metabolism in the aged intestine has been highlighted. nih.govresearchgate.net Studies have analyzed the correlations between this compound treatment-altered gut microbes and metabolites, as well as aging-related indicators. nih.govresearchgate.netfrontiersin.org These analyses suggest a close relationship between the changes in gut microbial composition and function and the observed physiological improvements. nih.govresearchgate.netfrontiersin.org

While research indicates that microbial fermentation can degrade other parishins, such as parishin D, into compounds like gastrodin mdpi.com, the specific metabolic fate of this compound by gut bacteria is an area of ongoing investigation. However, the observed widespread impact on metabolic pathways strongly suggests that the gut microbiota actively participates in the processing and bioactivity of this compound.

The following table summarizes some of the observed effects of this compound treatment on gut microbiota composition:

Bacterial TaxaObserved Change with this compound Treatment (Aged Mice)Source
TuricibacterDecreased abundance nih.govresearchgate.netnih.govnih.govdntb.gov.ua
ErysipelatoclostridiumDecreased abundance nih.govresearchgate.netnih.govnih.govdntb.gov.ua
Prevotellaceae NK3B31Attenuated depletion nih.govresearchgate.net
ClostridiumEnrichment (opportunistic pathogen) nih.govresearchgate.net
OscillibacterEnrichment (opportunistic pathogen) nih.govresearchgate.net
LachnospiraceaeEnrichment (opportunistic pathogen) nih.govresearchgate.net
DesulfovibrioEnrichment (opportunistic pathogen) nih.govresearchgate.net
Oscillospiraceae sp.Enrichment (opportunistic pathogen) nih.govresearchgate.net
BeijerinckiaceaeEnrichment (opportunistic pathogen) nih.govresearchgate.net

Note: The terms "enrichment" and "depletion" are based on observations in aged mice models treated with this compound compared to untreated aged mice.

The functional predictions of the gut microbes altered by this compound treatment suggest their involvement in key metabolic processes. These include pathways related to the generation of precursor metabolites and energy, degradation/utilization/assimilation, amino acid biosynthesis, and cofactor, carrier, and vitamin biosynthesis. nih.govresearchgate.net

Here is a summary of metabolic pathways influenced by this compound-altered gut microbiota:

Metabolic Pathway ClassAssociated ProcessesSource
Generation of precursor metabolites and energy and degradation/utilization/assimilationEnergy production, breakdown of substances nih.govresearchgate.net
Fatty acid and lipid biosynthesisSynthesis of fats and lipids nih.govresearchgate.net
Amino acid biosynthesisCreation of amino acids nih.govresearchgate.net
Nucleoside and nucleotide biosynthesisSynthesis of building blocks for DNA and RNA nih.govresearchgate.net
Cell wall biosynthesisFormation of bacterial cell walls nih.govresearchgate.net
Cofactor, carrier, and vitamin biosynthesisProduction of essential molecules for various biological functions nih.govresearchgate.net

These findings underscore the intricate relationship between this compound and the gut microbiome, highlighting the microbiota's role in mediating the compound's bioactivity and influencing host metabolism.

Conclusion

Summary of Key Research Findings and Therapeutic Potential

Parishin (B150448) C, a natural compound isolated from the rhizome of Gastrodia elata, has demonstrated significant therapeutic potential, particularly in the context of neurological disorders. Research findings highlight its multifaceted pharmacological effects, including neuroprotective, antioxidant, and anti-inflammatory activities. nih.govflybase.org

Studies have indicated that Parishin C may offer protection against neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. nih.govfishersci.ca In models of Alzheimer's disease, this compound has shown protective effects against amyloid-beta (Aβ)-induced damage. flybase.orgfishersci.ca For Parkinson's disease, research suggests that this compound can modulate the amyloid transformation of alpha-synuclein (B15492655) protein, a key process in the pathology of the disease. fishersci.ca Biophysical evaluations have shown that this compound can prevent the formation of mature alpha-synuclein fibrils and promote the formation of lower-order aggregates. fishersci.ca

Furthermore, this compound has demonstrated ameliorative effects against cerebral ischemia-induced brain tissue injury in rat models. flybase.org This protective effect is associated with its ability to reduce oxidative stress and inflammatory responses. flybase.org Investigations have shown that this compound can improve antioxidant enzyme activities and inhibit lipid peroxidation following cerebral ischemic injury. It has also been observed to inhibit the secretion of pro-inflammatory cytokines in brain tissue after such injury.

The mechanisms underlying this compound's neuroprotective effects are being explored. Some research suggests its actions may be related to interactions with N-methyl-D-aspartate (NMDA) receptors, potentially decreasing the toxicity of soluble Aβ oligomers on these receptors. flybase.orgfishersci.ca Additionally, this compound has been reported to have antipsychotic effects that may involve the activation of 5-hydroxytryptamine 1A (5-HT1A) receptors. flybase.orguni.lu Its antioxidant properties are thought to contribute to its neuroprotective profile by reducing oxidative stress in the brain. nih.govflybase.org

Broad Implications for Phytomedicine and Drug Development

The identification and study of this compound have broad implications for both phytomedicine and modern drug development. As a major bioactive component of Gastrodia elata, a well-known traditional Chinese medicine used for centuries to treat neurological disorders, this compound represents a key compound responsible for some of the herb's observed therapeutic benefits. flybase.orguni.lufrontiersin.orgcgl.org.cn

This compound and other parishins, such as Parishin A, Parishin B, and Parishin E, are structurally characterized as citric acid derivatives esterified with 4-hydroxybenzyl alcohol or its derivatives. These compounds are considered important bioactive constituents in Gastrodia elata rhizome. this compound, along with Parishin B, has been identified as potential quality markers for Gastrodia elata extracts, which is significant for the standardization and quality control of phytomedicinal preparations. windows.netglpbio.com

From a drug development perspective, the promising biological activities of this compound, particularly its neuroprotective effects and its influence on protein aggregation relevant to neurodegenerative diseases, highlight its potential as a lead compound. nih.govfishersci.ca Its unique chemical structure, including a citrate (B86180) backbone and glucose moieties, provides a structural blueprint that could be modified to develop novel therapeutic agents with enhanced efficacy or pharmacokinetic properties. nih.govfishersci.ca

However, challenges exist in the development of parishins as conventional drugs, including issues related to their pharmacokinetic properties such as poor lipid-solubility and low bioavailability, which may be attributed to the presence of multiple sugar moieties in their structure. uni.lu Understanding the metabolism of parishins, including their hydrolysis to compounds like gastrodin (B1674634) and p-hydroxybenzyl alcohol, is crucial for evaluating their activity in the body. uni.lu

Perspectives on Future Research Paradigms and Opportunities

Despite the significant progress in understanding the potential of this compound, further research is essential to fully realize its therapeutic applications. Future research paradigms should focus on a more comprehensive elucidation of its molecular mechanisms of action. While interactions with NMDA and 5-HT1A receptors and effects on protein aggregation have been identified, a deeper understanding of the specific pathways and targets modulated by this compound is needed. flybase.orgfishersci.cafishersci.cauni.lu

Translational research, including rigorous clinical studies, is a critical next step to validate the efficacy and safety of this compound in human populations suffering from neurological disorders. flybase.org Although preclinical studies in animal models have shown promising results, controlled clinical trials are necessary to confirm these benefits and determine optimal therapeutic strategies. flybase.org

Opportunities exist in medicinal chemistry to synthesize analogues of this compound with improved pharmacokinetic profiles, such as enhanced bioavailability and tissue distribution, while retaining or augmenting its desirable pharmacological activities. uni.lu Structural modifications could potentially address challenges like poor lipid-solubility.

Furthermore, exploring the potential synergistic effects of this compound with other compounds found in Gastrodia elata or with existing therapeutic agents could open new avenues for combination therapies. Investigating its potential in other disease areas, building upon its observed antioxidant and anti-inflammatory properties, may also reveal additional therapeutic opportunities.

Q & A

Q. What methodological approaches are recommended for isolating and characterizing Parishin C from natural sources?

this compound, a phenolic glucoside, is primarily isolated from Gastrodia elata. To ensure purity and structural integrity:

  • Extraction : Use hydroalcoholic solvents (e.g., 70% ethanol) under reflux, followed by column chromatography (silica gel or Sephadex LH-20) for preliminary purification .
  • Characterization : Employ HPLC-MS for quantification and NMR (¹H, ¹³C, 2D-COSY) for structural elucidation. Compare spectral data with literature values to confirm identity .
  • Purity Assessment : Validate via elemental analysis and high-resolution mass spectrometry (HRMS) to ensure ≥95% purity .

Q. How can researchers design experiments to study this compound’s anti-aging mechanisms in model organisms?

this compound modulates the Sir2/Uth1/TOR pathway in yeast, extending lifespan. For mechanistic studies:

  • Model Selection : Use Saccharomyces cerevisiae (wild-type and knockout strains) to validate pathway specificity.
  • Dosage Optimization : Conduct dose-response assays (e.g., 10–100 µM) to identify effective concentrations without cytotoxicity .
  • Outcome Metrics : Measure replicative lifespan (microdissection), oxidative stress markers (e.g., ROS levels), and gene expression (qRT-PCR for Sir2, Uth1) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:

  • Experimental Variables : Differences in cell lines, assay conditions (e.g., oxygen levels), or this compound stability in culture media.
  • Resolution Strategies :
  • Conduct systematic reviews to identify confounding factors .
  • Replicate studies using standardized protocols (e.g., ISO guidelines for cell viability assays).
  • Perform meta-analyses to quantify effect sizes across datasets .

Q. What advanced techniques optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

this compound’s glycosidic bonds and stereochemistry pose synthetic challenges. Key strategies include:

  • Glycosylation : Use Schmidt’s trichloroacetimidate method for β-selective coupling of glucose residues .
  • Protection-Deprotection : Employ TEMPO-mediated oxidation to preserve phenolic hydroxyl groups during synthesis .
  • SAR Validation : Synthesize analogs (e.g., methylated derivatives) and test bioactivity in yeast longevity assays to identify critical functional groups .

Methodological Frameworks for this compound Research

Q. How can the PICO framework guide the design of in vivo studies on this compound’s neuroprotective effects?

Apply the PICO (Population, Intervention, Comparison, Outcome) model:

  • Population : Rodent models (e.g., Alzheimer’s-induced mice).
  • Intervention : Oral administration of this compound (50 mg/kg/day for 4 weeks).
  • Comparison : Placebo group and positive control (e.g., memantine).
  • Outcome : Cognitive metrics (Morris water maze), Aβ plaque reduction (immunohistochemistry), and synaptic protein levels (Western blot) .

What criteria (e.g., FINER) ensure this compound research questions are ethically and academically robust?

Evaluate questions using FINER (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Ensure access to Gastrodia elata extracts and analytical facilities.
  • Novel : Explore understudied mechanisms (e.g., this compound’s impact on mitochondrial dynamics).
  • Ethical : Adhere to ARRIVE guidelines for animal studies .
  • Relevant : Align with global priorities in aging research or neurodegenerative diseases .

Data Analysis and Reproducibility

Q. What statistical methods are critical for analyzing this compound’s dose-dependent effects?

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Multivariate Analysis : Apply PCA to identify correlations between this compound concentrations and biomarkers (e.g., SOD activity, lipid peroxidation) .
  • Reproducibility : Share raw datasets (e.g., via Zenodo) and detailed protocols for synthesis, extraction, and assays .

Tables for Key Experimental Parameters

Parameter Recommended Method Reference
Extraction Efficiency70% ethanol, 60°C, 3 hours
NMR SolventDMSO-d6 with TMS internal standard
Lifespan Assay (Yeast)Replicative aging via microdissection
Neuroprotection ModelAβ1-42-induced cognitive decline in mice

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.